molecular formula C12H11ClN2OS B1267259 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide CAS No. 58905-44-5

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Cat. No. B1267259
CAS RN: 58905-44-5
M. Wt: 266.75 g/mol
InChI Key: ZVNIZGVXMHETAB-UHFFFAOYSA-N
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Description

The compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a heterocyclic molecule that includes both thiazol and acetamide groups. These types of compounds have been explored for various synthetic and biological applications due to their unique structural features. The thiazole ring, in particular, is a crucial component in various biologically active compounds, contributing to their chemical diversity and potential therapeutic uses.

Synthesis Analysis

The synthesis of related thiazol-containing compounds typically involves the reaction of chloral with substituted anilines, producing a variety of products depending on the reaction conditions. For instance, a series of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones can be synthesized by treating the respective 2,2,2-trichloroethylidene anilines with thioglycolic acid. These reactions highlight the synthetic versatility of chloral and anilines in producing thiazole derivatives (Issac & Tierney, 1996).

Scientific Research Applications

Synthesis of Complex Compounds

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is used in the synthesis of complex organic compounds. For instance, it serves as a building block for creating fused thiazolo[3,2-a]pyrimidinones, which are important in the development of various pharmaceuticals (Janardhan et al., 2014).

Anticancer Activities

This compound has been used in the synthesis of derivatives with potential anticancer activities. A study by Duran and Demirayak (2012) synthesized derivatives showing significant activity against melanoma-type cell lines (Duran & Demirayak, 2012).

Antibacterial Applications

Research has shown that derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide can have promising antibacterial properties. For instance, Lu et al. (2020) reported the successful synthesis of derivatives with effective antibacterial activities against various bacteria strains (Lu et al., 2020).

Anticonvulsant Properties

Compounds synthesized from N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide have been evaluated for their anticonvulsant activities. Soyer et al. (2004) found that certain derivatives showed promising results in anticonvulsant tests (Soyer et al., 2004).

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical development. Singh and Vedic (2015) utilized it for creating compounds with antimicrobial properties (Singh & Vedic, 2015).

Determination of pKa Values

The compound's derivatives have been used in studies to determine pKa values, essential for understanding drug properties. Duran and Canbaz (2013) investigated the acidity constants of acetamide derivatives synthesized from this compound (Duran & Canbaz, 2013).

Safety And Hazards

The safety information for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide indicates that it is classified as dangerous . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Future Directions

Given the lack of specific information on N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, future research could focus on its synthesis, chemical reactions, and potential applications. Similar compounds have shown promising antimicrobial and anticancer activities , suggesting potential avenues for further exploration.

properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-9(16)15(11-5-3-2-4-6-11)12-14-10(7-13)8-17-12/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNIZGVXMHETAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308394
Record name N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

CAS RN

58905-44-5
Record name 58905-44-5
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Record name N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
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